molecular formula C28H53NaO7S B13744060 Sodium 1,4-didodecyl sulphonatosuccinate CAS No. 4565-92-8

Sodium 1,4-didodecyl sulphonatosuccinate

Cat. No.: B13744060
CAS No.: 4565-92-8
M. Wt: 556.8 g/mol
InChI Key: YELYCAMTAMJIKA-UHFFFAOYSA-M
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Description

Sodium 1,4-didodecyl sulphonatosuccinate (CAS 4229-35-0) is an anionic surfactant with the molecular formula C₂₈H₅₃NaO₇S and a molecular weight of 556.771 g/mol . Structurally, it consists of a sulfonated succinic acid backbone esterified with two dodecyl (C₁₂) chains at the 1,4-positions, forming a sodium salt. This compound is characterized by its amphiphilic nature, enabling it to reduce surface tension and stabilize emulsions. It is widely used in industrial applications, including wetting agents, dispersants, and emulsifiers in coatings, textiles, and electroplating .

Properties

CAS No.

4565-92-8

Molecular Formula

C28H53NaO7S

Molecular Weight

556.8 g/mol

IUPAC Name

sodium;1,4-didodecoxy-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C28H54O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-34-27(29)25-26(36(31,32)33)28(30)35-24-22-20-18-16-14-12-10-8-6-4-2;/h26H,3-25H2,1-2H3,(H,31,32,33);/q;+1/p-1

InChI Key

YELYCAMTAMJIKA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Route

Step Description Reagents/Conditions Notes
1 Esterification of dodecyl alcohol with maleic anhydride Dodecyl alcohol + Maleic anhydride, controlled temperature Forms half-ester intermediate
2 Sulfonation of the half-ester Sulfonating agent (e.g., sodium bisulfite) Introduces sulfonate groups at succinate moiety
3 Neutralization Sodium hydroxide (NaOH) Converts acid groups to sodium salts
4 Purification Recrystallization or other purification methods Ensures product purity

This route allows for control over purity and yield by adjusting reaction conditions such as temperature, time, and reagent ratios.

Detailed Example of Synthesis

  • Step 1: Formation of Half-Ester

    Dodecyl alcohol is reacted with maleic anhydride under controlled heating to yield the half-ester intermediate. This reaction typically proceeds under mild heating conditions to avoid side reactions.

  • Step 2: Sulfonation

    The half-ester undergoes sulfonation, often by reaction with sodium bisulfite or sodium sulfite, which introduces the sulfonate group onto the succinate backbone.

  • Step 3: Neutralization

    The sulfonated intermediate is neutralized with sodium hydroxide to form the sodium salt, this compound.

  • Step 4: Purification

    The crude product is purified by recrystallization from water or suitable solvents to remove impurities and unreacted starting materials.

Related Preparation Methods for Analogous Compounds

While direct literature on this compound is limited, related compounds such as sodium 1,4-butanedisulfonate have been prepared using alternative methods that may inform synthesis approaches.

Preparation of Sodium 1,4-Butanedisulfonate

A notable method involves the reaction of 1,4-dihalobutane (such as 1,4-dibromobutane or 1,4-dichlorobutane) with sodium sulfite in aqueous solution at elevated temperatures (110–120°C) for 10–20 hours to yield sodium 1,4-butanedisulfonate. The reaction scheme is:

$$
\text{1,4-dihalobutane} + \text{Na}2\text{SO}3 \xrightarrow[\text{H}_2\text{O}]{110-120^\circ C, 10-20h} \text{Sodium 1,4-butanedisulfonate}
$$

  • This method is environmentally friendly, operationally simple, and provides high yields.
  • Purification is usually done by water recrystallization.
  • The choice of 1,4-dichlorobutane as starting material is cost-effective.

Experimental Data from 1,4-Dibromobutane Reaction

Parameter Value
Sodium sulfite 7.56 g (60 mmol)
1,4-Dibromobutane 3.6 mL (30 mmol)
Solvent 60 mL water
Temperature 110–120°C (oil bath reflux)
Reaction time ~10 hours
Workup Vacuum distillation to remove ~50 mL water, cooling to 4°C to crystallize product, recrystallization twice from water, vacuum drying at 60°C
Product White crystalline sodium 1,4-butanedisulfonate
Yield High (exact yield not specified)
Characterization ESI-MS: 261.9 (consistent with target compound)

Though this method is for a simpler sulfonate compound, the principle of nucleophilic substitution of halogen by sulfite can be adapted for sulphonatosuccinate derivatives with suitable modifications.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Advantages Limitations
Esterification + Sulfonation Dodecyl alcohol + Maleic anhydride + Sulfonating agent Controlled heating, neutralization with NaOH Well-established, controllable purity and yield Multi-step, requires careful control
Nucleophilic substitution 1,4-Dihalobutane + Sodium sulfite Aqueous reflux at 110–120°C, 10–20 h Simple, environmentally friendly, high yield Limited to simpler sulfonates, adaptation needed for didodecyl sulphonatosuccinate

Chemical Reactions Analysis

Key Structural Features

Sodium 1,4-didodecyl sulphonatosuccinate (C₂₈H₅₃NaO₇S) is a sulfonate ester surfactant with a succinate backbone modified by two dodecyl ester groups and a sulfonate moiety . Its amphiphilic nature—combining hydrophobic dodecyl chains and a hydrophilic sulfonate head group—enables surface-active properties.

Feature Description
Molecular Formula C₂₈H₅₃NaO₇S
Molecular Weight 556.77 g/mol
Functional Groups Two dodecyl ester groups (-OCO-R), sulfonate (-SO₃⁻), and sodium counterion (Na⁺)

Hydrolysis

The ester groups undergo hydrolysis under acidic or alkaline conditions, releasing dodecanol and succinic acid derivatives:

Sodium 1,4-didodecyl sulphonatosuccinate + H₂O → Succinic acid derivative + 2 Dodecanol\text{this compound + H₂O → Succinic acid derivative + 2 Dodecanol}

  • Conditions : Acidic (H⁺) or basic (OH⁻) aqueous solutions .

  • Products : Succinic acid (or its sodium salt) and dodecanol .

Esterification

While already esterified, transesterification with other alcohols (e.g., methanol, ethanol) is possible:

Sodium 1,4-didodecyl sulphonatosuccinate + Alcohol → Mixed esters + Dodecanol\text{this compound + Alcohol → Mixed esters + Dodecanol}

  • Conditions : Acidic catalysts (e.g., H₂SO₄) and elevated temperatures .

Sulfonate Group Reactivity

The sulfonate group is highly stable due to resonance delocalization but may participate in:

  • Nucleophilic substitution : Unlikely due to strong -SO₃⁻ leaving group.

  • Electrophilic interactions : Potential binding with cationic species (e.g., divalent metals) .

Hydrolysis Mechanism

The ester groups undergo acid- or base-catalyzed hydrolysis via nucleophilic attack:

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen activates the ester for water attack.

  • Basic Hydrolysis : Deprotonation of water generates a nucleophilic hydroxide ion .

Mechanism Key Steps
Acid-Catalyzed Protonation → Water attack → Intermediate → Product release
Base-Catalyzed Deprotonation → Hydroxide nucleophile → Intermediate → Product release

Surfactant Interactions

As an anionic surfactant, it interacts with:

  • Cationic species : Forms ion pairs with divalent cations (e.g., Ca²⁺, Mg²⁺) .

  • Nonionic surfactants : Synergistic micelle formation in mixed systems .

Biological Interactions

  • Membrane disruption : Amphiphilic structure allows insertion into lipid bilayers .

  • Protein binding : Sulfonate group may interact with positively charged amino acids .

Table 1: Hydrolysis Products

Condition Products Source
Acidic (H⁺)Succinic acid + 2 Dodecanol
Basic (OH⁻)Sodium succinate + 2 Dodecanol

Table 2: Esterification Potential

Alcohol Conditions Outcome
MethanolAcid catalyst, heatMethyl esters + Dodecanol
EthanolAcid catalyst, heatEthyl esters + Dodecanol

Research Gaps and Limitations

  • Kinetic data : Detailed reaction rates and activation energies are not explicitly reported in the provided sources.

  • Environmental stability : Long-term hydrolysis behavior under varying pH and temperature conditions remains uncharacterized .

  • Toxicological interactions : Specific mechanisms for biological membrane disruption are inferred but require experimental validation .

Scientific Research Applications

Scientific Research Applications

Sodium 1,4-didodecyl sulphonatosuccinate is utilized in several scientific domains:

Chemistry

  • Emulsifying Agent : It serves as an emulsifier in chemical reactions and formulations, enhancing the stability of mixtures by reducing surface tension.

Biology

  • Biochemical Assays : The compound is used in the preparation of biological samples and as a dispersing agent in biochemical assays. Its surfactant properties facilitate the solubilization of hydrophobic compounds in aqueous solutions.

Medicine

  • Drug Formulations : this compound enhances the solubility and bioavailability of active pharmaceutical ingredients, making it valuable in pharmaceutical applications.

Industry

  • Detergents and Cosmetics : The compound is employed in the manufacturing of detergents, cosmetics, and personal care products due to its excellent surfactant properties.

This compound exhibits significant biological activity through its surfactant properties:

  • Antimicrobial Properties : Research indicates that sodium sulphonatosuccinates can inhibit the growth of various bacterial strains by disrupting bacterial cell membranes.
  • Cytotoxicity Studies : In vivo studies suggest a no-observed-adverse-effect level (NOAEL) of approximately 730 mg/kg body weight per day, indicating a favorable safety profile for potential therapeutic applications.

Case Studies

  • Skin Irritation Studies : In repeated dose toxicity studies on rats, minimal to moderate skin irritation was observed at higher concentrations (≥1.04%). However, no significant systemic toxicity was noted.
  • Genotoxicity Testing : In vitro assays have shown that this compound does not induce mutations in bacterial strains or chromosomal aberrations in mammalian cells under tested conditions.

Mechanism of Action

The mechanism of action of sodium 1,4-didodecyl sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to emulsify and disperse hydrophobic substances in aqueous solutions. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their solubilization and dispersion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 1,4-didodecyl sulphonatosuccinate belongs to the sulfosuccinate ester family, which includes structurally analogous compounds differing in alkyl chain length, branching, and counterions. Below is a detailed comparison with key analogues:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Alkyl Chain Structure Key Properties/Applications
This compound 4229-35-0 C₂₈H₅₃NaO₇S 556.77 Linear C₁₂ chains High hydrophobicity; used in heavy-duty emulsifiers
Sodium 1,4-dihexyl sulphonatosuccinate 3006-15-3 C₁₆H₂₉NaO₇S 388.45 Linear C₆ chains Lower viscosity; preferred in cosmetics and pharmaceuticals
Sodium 1,4-dicyclohexyl sulphonatosuccinate 23386-52-9 C₂₄H₃₉NaO₇S 494.62 Cyclohexyl groups Persistent in water; limited biodegradability
Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate 2373-38-8 C₂₀H₃₆NaO₇S 443.55 Branched C₆ chains Enhanced thermal stability; used in high-temperature electroplating
Disodium laureth sulfosuccinate 40754-59-4 C₂₂H₄₀Na₂O₁₀S 538.60 Ethoxylated C₁₂ chains High solubility in water; mild surfactant for personal care

Key Research Findings

Alkyl Chain Impact on Biodegradability: Linear alkyl chains (e.g., C₁₂ in Sodium 1,4-didodecyl) exhibit slower biodegradation compared to shorter chains (C₆) due to increased hydrophobicity . Branched alkyl analogues (e.g., 1,3-dimethylbutyl) show even lower biodegradability, as noted in REACH assessments .

Performance in Industrial Applications: this compound demonstrates superior emulsification efficiency in nonpolar solvents, making it ideal for heavy-duty lubricants . In contrast, Sodium 1,4-dihexyl sulphonatosuccinate is preferred in pharmaceuticals for its lower cytotoxicity and compatibility with aqueous systems .

Thermal and Chemical Stability :

  • Branched derivatives (e.g., Sodium 1,4-bis(1,3-dimethylbutyl)) retain functionality up to 120°C, outperforming linear-chain variants in high-temperature electroplating baths .
  • Cyclohexyl-substituted variants (e.g., Sodium 1,4-dicyclohexyl) show persistence in aquatic environments, raising regulatory concerns under REACH .

Table 2: Environmental and Regulatory Profiles

Compound Biodegradability (OECD 301) Persistence (REACH) Regulatory Status
This compound Low Moderate Approved with restrictions
Sodium 1,4-dihexyl sulphonatosuccinate Moderate Low Widely accepted
Sodium 1,4-dicyclohexyl sulphonatosuccinate Very Low High Restricted in EU

Biological Activity

Sodium 1,4-didodecyl sulphonatosuccinate (CAS No. 23524-64-3) is a synthetic surfactant belonging to the class of sulfosuccinates. This compound is characterized by its amphiphilic nature, which allows it to interact favorably with both polar and non-polar substances. This property makes it valuable in various applications, including cosmetics, pharmaceuticals, and industrial formulations.

  • Molecular Formula : C24H45NaO7S
  • Molecular Weight : 500.664 g/mol
  • Water Solubility : 170 g/L at 20°C
  • Density : 1.092 g/cm³ at 20°C
  • Boiling Point : 210°C at 101325 Pa
  • LogP : 0.469 at 20°C

This compound exhibits its biological activity primarily through its surfactant properties, which facilitate the solubilization of hydrophobic compounds in aqueous environments. This mechanism is crucial in enhancing the bioavailability of drugs and active ingredients in various formulations.

Antimicrobial Properties

Research indicates that sodium sulphonatosuccinates possess significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Cytotoxicity Studies

A series of cytotoxicity assessments have been conducted using human cell lines to evaluate the safety profile of this compound. The results indicate a no-observed-adverse-effect level (NOAEL) of approximately 730 mg/kg body weight per day in animal studies, suggesting a favorable safety margin for potential therapeutic applications .

Case Studies

  • Skin Irritation Studies : In repeated dose toxicity studies on rats, minimal to moderate skin irritation was observed, particularly at higher concentrations (1.04% and above). However, no significant systemic toxicity was noted .
  • Genotoxicity Testing : In vitro assays have shown that this compound does not induce mutations in bacterial strains or chromosomal aberrations in mammalian cells under tested conditions .

Applications

This compound is utilized in several domains due to its surfactant properties:

  • Cosmetics : As an emulsifier and stabilizer in creams and lotions.
  • Pharmaceuticals : Enhances drug solubility and bioavailability.
  • Industrial Formulations : Used in detergents and cleaning products for its effective surface-active properties.

Comparative Analysis with Other Surfactants

PropertyThis compoundDodecyl SulfateNonylphenol Ethoxylate
Molecular Weight500.664 g/mol288.38 g/molVaries (average ~300)
Water SolubilityHigh (170 g/L)ModerateLow
Antimicrobial ActivitySignificantModerateLow
Cytotoxicity (NOAEL)~730 mg/kg/day~500 mg/kg/day~1000 mg/kg/day

Q & A

Q. What are the established synthetic routes for Sodium 1,4-didodecyl sulphonatosuccinate, and how can purity be optimized?

Methodological Answer :

  • Synthesis : The compound is typically synthesized via esterification of sulfosuccinic acid with dodecanol (lauryl alcohol) under acidic catalysis, followed by neutralization with sodium hydroxide. Key steps include controlled stoichiometry to minimize unreacted dodecanol and byproducts like monosubstituted esters .
  • Purification : Recrystallization from ethanol-water mixtures or column chromatography (silica gel, chloroform/methanol eluent) effectively removes residual surfactants. Purity (>99%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can physicochemical properties of this compound be systematically characterized?

Methodological Answer :

  • Critical Micelle Concentration (CMC) : Determine via surface tension measurements (Wilhelmy plate method) or conductimetry in aqueous solutions. CMC values typically range 0.1–1 mM for dialkyl sulfosuccinates .
  • Thermal Stability : Use thermogravimetric analysis (TGA) under nitrogen, revealing decomposition onset ~250°C. Differential scanning calorimetry (DSC) identifies phase transitions .
  • Structural Confirmation : Employ 1^1H NMR (δ 0.8–1.5 ppm for alkyl chains, δ 3.5–4.5 ppm for ester groups) and ESI-MS (m/z ~567 for [M–Na]^-) .

Q. What experimental strategies are used to study its surfactant behavior in colloidal systems?

Methodological Answer :

  • Aggregation Behavior : Use dynamic light scattering (DLS) to monitor micelle size (typically 3–10 nm) and small-angle neutron scattering (SANS) to probe micellar shape and interactions .
  • Interfacial Activity : Measure interfacial tension at oil-water interfaces via pendant drop tensiometry. This compound reduces tension to <5 mN/m, making it effective in emulsions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Avoid inhalation of aerosols; work in fume hoods .
  • Waste Disposal : Neutralize with dilute HCl before disposal to minimize environmental persistence .

Advanced Research Questions

Q. How does this compound contribute to environmental persistence, and what biodegradation studies are relevant?

Methodological Answer :

  • Persistence Evidence : OECD 301 biodegradation tests (301B, 301D) show <10% degradation over 28 days, classifying it as "persistent" in aquatic systems .
  • Analytical Tracking : Use LC-MS/MS to quantify residual compound in simulated wastewater, with detection limits <0.1 µg/L .

Q. How do counterions (e.g., Na+^++ vs. Li+^++) affect its self-assembly and interfacial properties?

Methodological Answer :

  • Counterion Exchange : Prepare analogs (e.g., Li+^+ or Cs+^+ salts) via ion-exchange chromatography. Compare CMC values and micelle morphology via cryo-TEM .
  • Impact on Solubility : Larger counterions (e.g., Cs+^+) reduce solubility in polar solvents but enhance thermal stability .

Q. What advanced techniques resolve structural ambiguities in sulfonatosuccinate derivatives?

Methodological Answer :

  • Isomer Discrimination : Use 13^{13}C NMR to distinguish 1,4- vs. 1,2-esterification patterns (ester carbonyl signals at δ 170–175 ppm) .
  • X-ray Crystallography : Co-crystallize with crown ethers to stabilize the structure for single-crystal analysis .

Q. How does this surfactant interact with biomembranes or lipid bilayers in biophysical studies?

Methodological Answer :

  • Membrane Disruption Assays : Use fluorescence anisotropy (DPH probe) to quantify lipid bilayer fluidity changes. EC50_{50} values typically range 50–100 µM .
  • Langmuir Trough Studies : Monitor monolayer collapse pressure to assess insertion kinetics into phospholipid layers .

Q. What computational models predict its environmental fate or toxicity?

Methodological Answer :

  • QSAR Modeling : Apply EPI Suite to estimate log KowK_{ow} (~6.5) and bioconcentration factors. Correlate with experimental ecotoxicity data (e.g., Daphnia magna LC50_{50}) .
  • Molecular Dynamics (MD) : Simulate micelle formation in saline solutions to predict aggregation under varying ionic strengths .

Q. How can its role in micellar catalysis be optimized for organic synthesis?

Methodological Answer :

  • Reaction Engineering : Use pseudo-phase models to correlate substrate partitioning (log PP) with reaction rates in micellar media. For example, ester hydrolysis rates increase 10-fold in 5 mM surfactant solutions .
  • Catalyst Recycling : Implement ultrafiltration to recover micelle-bound catalysts, achieving >90% recovery over five cycles .

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